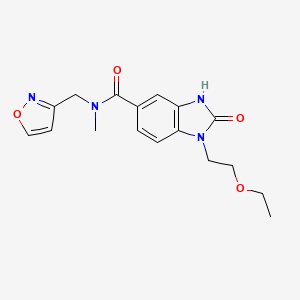

![molecular formula C18H19N3O3 B5519162 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, the synthesis of 2-(phenoxymethyl)-1H-benzimidazole derivatives involves the acidic condensation of o-phenylenediamine with phenoxyacetic acid, followed by reactions with ethyl chloroacetate under anhydrous conditions to obtain the targeted benzimidazole acetamides (Salahuddin et al., 2017).

Molecular Structure Analysis

Benzimidazole derivatives demonstrate a wide range of molecular structures, influenced by their substituents. X-ray crystallography reveals that these molecules often form hydrogen-bonded dimers and exhibit planar structures to varying degrees, depending on the nature of their substituents (A. Bunev et al., 2013). The molecular geometry and hydrogen bonding play a crucial role in their physical and chemical properties.

Chemical Reactions and Properties

Benzimidazole compounds can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and reactions with different reagents to produce a range of derivatives with varied functional groups. These reactions are pivotal in modifying the chemical properties of benzimidazole derivatives for specific applications (P. Sanna et al., 1997).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are significantly influenced by their molecular structure. The presence of hydrogen bonds and the planarity of the benzimidazole ring system contribute to their solid-state properties and behavior (K. Ha, 2012).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including antimicrobial, antiprotozoal, and antioxidant activities. These properties are attributed to the benzimidazole core structure and the specific substituents attached to it. For instance, some benzimidazole derivatives have shown significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

科学的研究の応用

Antimicrobial Activity

- Synthesis and Evaluation : Compounds derived from 1H-benzimidazole, including N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

NMR Study and Structural Analysis

- NMR Characterization : A novel derivative of 1H-benzimidazole has been characterized using Nuclear Magnetic Resonance (NMR) techniques. This study has provided insights into the structural aspects and isomer ratios of these compounds, which is crucial for understanding their pharmacological potential (Li Ying-jun, 2012).

Antihistaminic Activity

- Development of Antihistaminic Agents : Research has been conducted on derivatives of 1H-benzimidazole for potential use as H1-antihistaminic agents. This includes the synthesis and testing of various compounds for their in vitro and in vivo antihistaminic activities (R. Iemura et al., 1986).

Antiallergic and Anti-inflammatory Properties

- Synthesis of Antiallergic Agents : Several benzimidazole derivatives, including those related to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, have been synthesized and tested for their antiallergic properties. These compounds have shown effectiveness in suppressing histamine release, inhibiting 5-lipoxygenase, and possessing antioxidative action, suggesting their potential as antiallergic agents (Hiroyuki Nakano et al., 1999).

Synthesis Techniques and Green Chemistry

- Green Synthesis Approaches : Efforts have been made to synthesize N-substituted benzimidazole derivatives, including those related to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, through green chemistry methods. This approach not only provides a more sustainable method of production but also has yielded compounds with significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).

Safety and Hazards

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-23-15-8-4-5-9-16(15)24-12-18(22)19-11-10-17-20-13-6-2-3-7-14(13)21-17/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWYPOKNUIKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)piperidine](/img/structure/B5519156.png)

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)